molecular formula C6H10BrNO2 B6608839 (5R)-5-(bromomethyl)-4-methylmorpholin-3-one CAS No. 2866254-28-4

(5R)-5-(bromomethyl)-4-methylmorpholin-3-one

Cat. No.: B6608839
CAS No.: 2866254-28-4
M. Wt: 208.05 g/mol
InChI Key: CWPVFFXBMWWBDV-YFKPBYRVSA-N
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Description

(5R)-5-(Bromomethyl)-4-methylmorpholin-3-one is a brominated morpholinone derivative characterized by a six-membered morpholinone ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at position 4 and a bromomethyl group at position 5 in the R-configuration. This compound is of significant interest in synthetic organic chemistry due to the reactivity of its bromomethyl group, which facilitates alkylation and cross-coupling reactions.

Properties

IUPAC Name

(5R)-5-(bromomethyl)-4-methylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPVFFXBMWWBDV-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COCC1=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](COCC1=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylmorpholin-3-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(bromomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylated morpholinone .

Scientific Research Applications

(5R)-5-(bromomethyl)-4-methylmorpholin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

3-(Bromomethyl)-3-methylcyclobutan-1-one

This compound features a four-membered cyclobutane ring with a bromomethyl and methyl group. Unlike the morpholinone ring, the cyclobutane lacks heteroatoms, reducing hydrogen-bonding capacity and increasing ring strain. This strain enhances reactivity in ring-opening reactions compared to the more stable morpholinone .

5-(Bromomethyl)-5-aryldihydrofuran-2(3H)-ones

These derivatives (e.g., 5-(bromomethyl)-5-(3-chlorophenyl)dihydrofuran-2(3H)-one) possess a five-membered lactone ring. The lactone functionality confers susceptibility to hydrolysis under acidic/basic conditions, unlike the morpholinone’s amide-like stability. Additionally, aryl substituents introduce steric and electronic effects absent in the target compound .

Property Morpholinone Derivative Dihydrofuranone Derivative
Ring Size 6-membered 5-membered
Key Functional Group Morpholinone (amide-like) Lactone
Reactivity Stable; bromomethyl alkylation Hydrolysis-prone; aryl substituent effects

Heterocyclic Brominated Compounds

4-Bromo-5-(bromomethyl)pyrazol-3-ones

Pyrazol-3-one derivatives (e.g., Example 5.23 in ) contain an aromatic pyrazole ring with two bromine atoms. The aromaticity enhances electrophilicity, enabling nucleophilic aromatic substitution, while the dual bromination increases molecular weight and lipophilicity compared to the mono-brominated morpholinone .

(5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one

This oxazolidinone derivative has a five-membered ring with two oxygen atoms.

Property Morpholinone Derivative Oxazolidinone Derivative
Heteroatoms O, N O, O, N
Substituent Effects Bromomethyl (alkylation) Hydroxymethyl (oxidation)
Bioactivity Relevance Potential alkylating agent Antibiotic scaffold

Morpholinone Analogues

(5R)-5-Methylmorpholin-3-one

This analogue lacks the bromomethyl group, rendering it inert in alkylation reactions. The absence of bromine reduces its utility in synthesis but simplifies purification and stability .

4-Benzylmorpholin-3-one

This modification enhances lipophilicity and may improve blood-brain barrier penetration in drug design .

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